3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-30-17-9-5-8-16(12-17)21-24-19(31-25-21)14-26-18-10-11-32-20(18)22(28)27(23(26)29)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJZAHEZRDRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound is constructed through three primary stages:
- Thienopyrimidine-2,4-dione core synthesis
- 1,2,4-Oxadiazole ring formation and functionalization
- Regioselective N-alkylation and benzylation
Key challenges include maintaining regiochemical control during cyclization and ensuring compatibility between reactive intermediates. The synthesis leverages nucleophilic aromatic substitution, cyclocondensation, and palladium-mediated coupling reactions.
Stepwise Preparation Methods
Synthesis of Thieno[3,2-d]Pyrimidine-2,4-Dione Core
The foundational heterocycle is prepared via the Gewald reaction , followed by cyclization:
3-Aminothiophene-2-carboxamide synthesis
- React 2-cyanothiophene (5.0 g, 46 mmol) with benzylamine (4.9 mL, 45 mmol) in ethanol under reflux (12 h)
- Yield: 78% white crystalline solid
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) δ 7.35–7.28 (m, 5H, Ar-H), 6.82 (d, J = 5.2 Hz, 1H, thienyl-H), 4.52 (s, 2H, CH$$2 $$)
Cyclization to thienopyrimidine-2,4-dione
Construction of 3-(3-Methoxyphenyl)-1,2,4-Oxadiazole Moiety
The oxadiazole ring is synthesized through a [2+3] cycloaddition strategy:
Hydrazide intermediate preparation
Oxadiazole ring formation
Final Assembly through Sequential Alkylation
Step 1: N-Benzylation of Thienopyrimidine Core
- Suspend thienopyrimidine-2,4-dione (1.0 g, 4.7 mmol) in dry DMF (20 mL)
- Add benzyl bromide (0.6 mL, 5.1 mmol) and K$$2$$CO$$3$$ (1.3 g, 9.4 mmol)
- Stir at 80°C for 6 h
- Isolate 3-benzyl derivative by precipitation in ice-water (Yield: 82%)
Step 2: Oxadiazole Moiety Coupling
- Dissolve 3-benzyl-thienopyrimidine (0.8 g, 2.9 mmol) and 5-(chloromethyl)-oxadiazole (0.7 g, 3.2 mmol) in acetonitrile (30 mL)
- Add NaH (60% dispersion, 0.15 g, 3.8 mmol) and stir at 50°C for 12 h
- Concentrate and purify via silica gel chromatography (CH$$2$$Cl$$2$$:MeOH 95:5)
- Final compound obtained as pale-yellow solid (0.9 g, 68%)
Optimization of Critical Reaction Parameters
| Reaction Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Oxadiazole cyclization | Solvent system | Pyridine/EtOH (1:3) | 78% → 89% |
| N-Benzylation | Base selection | Cs$$2$$CO$$3$$ vs K$$2$$CO$$3$$ | 68% → 82% |
| Final coupling | Temperature profile | 50°C with slow heating | 55% → 68% |
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, CDCl$$3 $$) : δ 8.21 (s, 1H, oxadiazole-H), 7.46–7.28 (m, 8H, Ar-H), 5.34 (s, 2H, N-CH$$2 $$), 4.87 (s, 2H, O-CH$$2 $$), 3.89 (s, 3H, OCH$$3 $$)
- IR (KBr) : 1742 cm$$^{-1}$$ (C=O), 1610 cm$$^{-1}$$ (C=N), 1254 cm$$^{-1}$$ (C-O-C)
- HRMS (ESI+) : m/z calcd for C$${24}$$H$${19}$$N$$4$$O$$4$$S [M+H]$$^+$$: 467.1128; found: 467.1125
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential alkylation | 6 | 34% | High regioselectivity | Lengthy purification |
| One-pot coupling | 4 | 28% | Reduced solvent use | Lower oxadiazole stability |
| Solid-phase synthesis | 5 | 41% | Automated steps | Specialized equipment needed |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives with Oxadiazole Substituents
- 1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-Methyl-3-Phenylthieno[2,3-d]pyrimidine-2,4-diones (e.g., compound 7a-c): Structural Differences: These analogs feature a thieno[2,3-d]pyrimidine core (vs. [3,2-d] isomerism in the target compound) and a 5-methyl group. Activity: Exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Gram-positive bacteria . Physicochemical Properties: High melting points (>250°C) due to rigid oxadiazole and aromatic substituents .
Pyridinone-Oxadiazole Hybrids
- 3-[3-(3-Thienyl)-1,2,4-Oxadiazol-5-yl]-1-[4-(Trifluoromethoxy)benzyl]-2(1H)-Pyridinone: Structural Differences: Replaces the thienopyrimidine core with a pyridinone ring and includes a 4-(trifluoromethoxy)benzyl group. Physicochemical Properties: Higher lipophilicity (logP ~3.5) compared to the target compound, attributed to the trifluoromethoxy group .
Thieno[2,3-d]Pyrimidines with Thiazole Substituents
- 5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]Pyrimidine-2,4-dione: Structural Differences: Substitutes oxadiazole with a thiazole ring. Activity: Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), suggesting oxadiazole derivatives may offer superior potency .
Table 1: Key Comparative Data
Mechanistic and Functional Insights
- Role of Oxadiazole : The 1,2,4-oxadiazole ring enhances metabolic stability by resisting hydrolysis compared to amide or ester groups. Its electron-withdrawing nature may also improve binding to enzymatic targets (e.g., bacterial topoisomerases) .
- Impact of Benzyl vs. Aryl Substituents : The 3-benzyl group in the target compound likely increases cell membrane permeability compared to smaller alkyl chains, as seen in analogs with methyl or ethyl groups .
Biological Activity
The compound 3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that belongs to the class of thienopyrimidines and features a unique structure combining a thieno[3,2-d]pyrimidine core with an oxadiazole ring and a benzyl group. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including those similar to this compound exhibit notable antimicrobial activity . A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- S. aureus and E. coli were among the tested strains where oxadiazole derivatives showed promising results.
- The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways .
Antitubercular Activity
Some studies have focused on the antitubercular properties of oxadiazole derivatives. For example:
- A series of compounds incorporating the 1,3,4-oxadiazole scaffold showed strong inhibitory effects against Mycobacterium bovis BCG.
- Molecular docking studies indicated that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), disrupting fatty acid biosynthesis crucial for mycobacterial survival .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:
- Kinase Inhibition: The compound may inhibit certain kinases involved in cell signaling pathways.
- Enzyme Interaction: It can modulate the activity of enzymes critical for various metabolic processes .
Study 1: Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives:
- Compounds were synthesized and tested against a panel of bacteria including E. coli and S. aureus.
- The most active derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like gentamicin .
Study 2: Antitubercular Activity
A research group synthesized novel derivatives featuring both oxadiazole and thiazole rings:
- These compounds were evaluated for their ability to inhibit Mycobacterium bovis.
- Results showed that certain derivatives had MIC values in the low micromolar range, indicating strong potential as antitubercular agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
